molecular formula C22H20FN5O4 B3402770 2-(4-fluorophenoxy)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide CAS No. 1060237-76-4

2-(4-fluorophenoxy)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide

Cat. No.: B3402770
CAS No.: 1060237-76-4
M. Wt: 437.4 g/mol
InChI Key: ZOFLDATUXACMKT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide is a triazolopyridazine derivative characterized by a fused triazole-pyridazine core, a 3-methoxyphenyl substituent at the triazole C3 position, and an acetamide side chain linked via an ethoxyethyl spacer to a 4-fluorophenoxy group.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-30-18-4-2-3-15(13-18)22-26-25-19-9-10-21(27-28(19)22)31-12-11-24-20(29)14-32-17-7-5-16(23)6-8-17/h2-10,13H,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFLDATUXACMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitutions: Fluorine in the phenoxy group (target compound) increases electronegativity and bioavailability compared to methoxy or ethoxy analogs .
  • Linker Modifications : Oxygen-based linkers (target) may confer faster metabolic clearance than sulfur-based variants, which exhibit prolonged half-lives .
  • Positional Isomerism : Substituents at C3 vs. C6 on the triazolopyridazine core (e.g., ) significantly alter target selectivity and potency .

Enzyme Inhibition

  • The methoxyphenyl analog () inhibits p38 MAPK with an IC50 of 12 nM, attributed to hydrogen bonding with the kinase’s ATP-binding pocket . The target compound’s 3-methoxyphenyl group may similarly engage hydrophobic pockets, but fluorine’s inductive effects could enhance binding affinity.
  • Thioacetamide derivatives (e.g., ) show anti-inflammatory activity (COX-2 IC50 = 45 nM) due to sulfur’s nucleophilic reactivity, whereas oxygen-linked analogs like the target compound may prioritize kinase targets .

Antimicrobial and Antiparasitic Effects

  • Fluorophenyl-substituted triazolopyridazines () exhibit antimalarial activity (Plasmodium IC50 = 0.8 µM), suggesting the target compound’s fluorophenoxy group could synergize with similar mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenoxy)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenoxy)-N-(2-{[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)acetamide

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